

Calteridol calcium synthesis from Gadoteridol intermediate

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Compound Focus: Calteridol calcium

CAS No.: 121915-83-1

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Introduction to Calteridol Calcium

Calteridol calcium is the calcium complex of 2,2',2''-(10-(2-hydroxypropyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid (commonly known as teridol or butrol). This compound serves as a **critical safety excipient** in gadolinium-based magnetic resonance imaging (MRI) contrast agents, specifically in formulations containing gadoteridol (marketed as ProHance) [1] [2].

The primary function of **calteridol calcium** in these formulations is to act as a **chelating agent buffer** that prevents the release of free gadolinium ions, which are known to be toxic and have been associated with **nephrogenic systemic fibrosis (NSF)** in patients with renal impairment [3] [2]. By maintaining an excess of complex-forming ligand in the form of its calcium complex, **calteridol calcium** ensures that any trace amounts of free gadolinium that might be released from the primary contrast agent are immediately sequestered, thereby enhancing the safety profile of the final pharmaceutical formulation [3] [4] [1].

Synthesis Protocol

Step 1: Decomplexation of Gadoteridol to Teridol

Materials and Equipment

- **Gadoteridol** (C₁₇H₂₉N₄O₇Gd, MW = 558.7) [5]
- **Tartaric acid** (preferred) or alternative decomplexing agents (succinic acid, citric acid, fumaric acid, malic acid, or oxalic acid) [3]
- **Purified water** (reaction solvent)
- **Ion exchange resins** (cation and anion in series)
- **Nanofiltration system** (200-300 Dalton molecular weight cut-off) [3]
- **Reaction vessel** with temperature control and stirring capability
- **Filtration apparatus**

Experimental Procedure

- **Reaction Setup:** Charge 1.0 equivalent of gadoteridol (Example: 558.7 g, 1.0 mol) into a reaction vessel containing purified water (approximately 3-5 L per mole of gadoteridol) [3].
- **Decomplexing Agent Addition:** Add 3.0-4.0 equivalents of tartaric acid (Example: 450-600 g for 1.0 mol gadoteridol) to the reaction mixture. The optimal range is 3.0-4.0 equivalents, though the process can tolerate 2.0-6.0 equivalents [3].
- **Reaction Execution:** Heat the mixture to 80-90°C with continuous stirring for 1-2 hours. Monitor reaction completion by tracking gadolinium precipitation [3].
- **Primary Purification:** Filter the reaction mixture while hot to remove the insoluble gadolinium-tartrate complex. Retain the filtrate containing teridol [3].
- **Secondary Purification:** Pass the filtrate sequentially through cation and anion exchange resins to remove residual metal ions and acids [3].
- **Concentration:** Concentrate the purified filtrate under reduced pressure to obtain crude teridol [3].
- **Final Purification:** Perform nanofiltration using a spiral-wound organic layer reverse osmosis system with 200-300 Dalton molecular weight cut-off to remove residual salts and low molecular weight impurities [3].
- **Isolation:** Concentrate the nanofiltered solution under reduced pressure to obtain pure teridol (2,2',2''-(10-(2-hydroxypropyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid) with purity >90% [3].
Expected yield: Approximately 91.5% (132.52 g from 1.0 mol gadoteridol) [3].

Step 2: Complexation with Calcium to Form Calteridol

Materials and Equipment

- **Teridol** ($C_{17}H_{32}N_4O_7$, MW = 404.46) [6]
- **Calcium carbonate** (preferred) or alternative calcium sources (calcium hydroxide or calcium chloride) [3]
- **Purified water** (reaction solvent)
- **Acetone** (crystallization solvent)
- **Reaction vessel** with temperature control and stirring capability
- **Filtration apparatus**
- **Drying oven**

Experimental Procedure

- **Reaction Setup:** Dissolve 1.0 equivalent of purified teridol (Example: 404.5 g, 1.0 mol) in purified water (approximately 3-5 L per mole of teridol) in a reaction vessel [3].
- **Calcium Source Addition:** Add 0.9-1.8 equivalents of calcium carbonate (Example: 90-180 g for 1.0 mol teridol) to the solution. The optimal equivalent ratio depends on the desired calteridol form [3]:
 - For 1:1 teridol:calcium complex: 0.9-1.1 equivalents
 - For 2:3 teridol:calcium complex (**calteridol calcium**): 1.5-1.8 equivalents
- **Complexation Reaction:** Heat the mixture to 80-90°C with continuous stirring for 1-2 hours. Monitor reaction completion by checking for consistent pH and disappearance of starting material [3].
- **Concentration:** Concentrate the reaction mixture under reduced pressure to approximately half volume [3].
- **Crystallization:**
 - Redissolve the concentrated product in minimal purified water at 45-55°C
 - Slowly add 2-3 volumes of acetone with continuous stirring
 - Maintain temperature at 45-55°C throughout addition [3]
- **Isolation and Drying:**
 - Filter the crystallized product
 - Wash with cold acetone

- Dry under reduced pressure at 40-50°C to constant weight [3]

Analytical Characterization

Quality Control Parameters

Analytical Method	Target Specification	Purpose
HPLC Purity	>99.0% [1]	Determine chemical purity and identify impurities
XRPD	Amorphous form [1]	Characterize solid-state properties
Residual Gd	<10 ppm	Ensure patient safety
Calcium Content	Theoretical: 9.9% (1:1) or 14.1% (2:3)	Verify correct complex stoichiometry
Water Content	<1.0% (Karl Fischer)	Ensure product stability
Residual Solvents	Meets ICH guidelines	Ensure patient safety

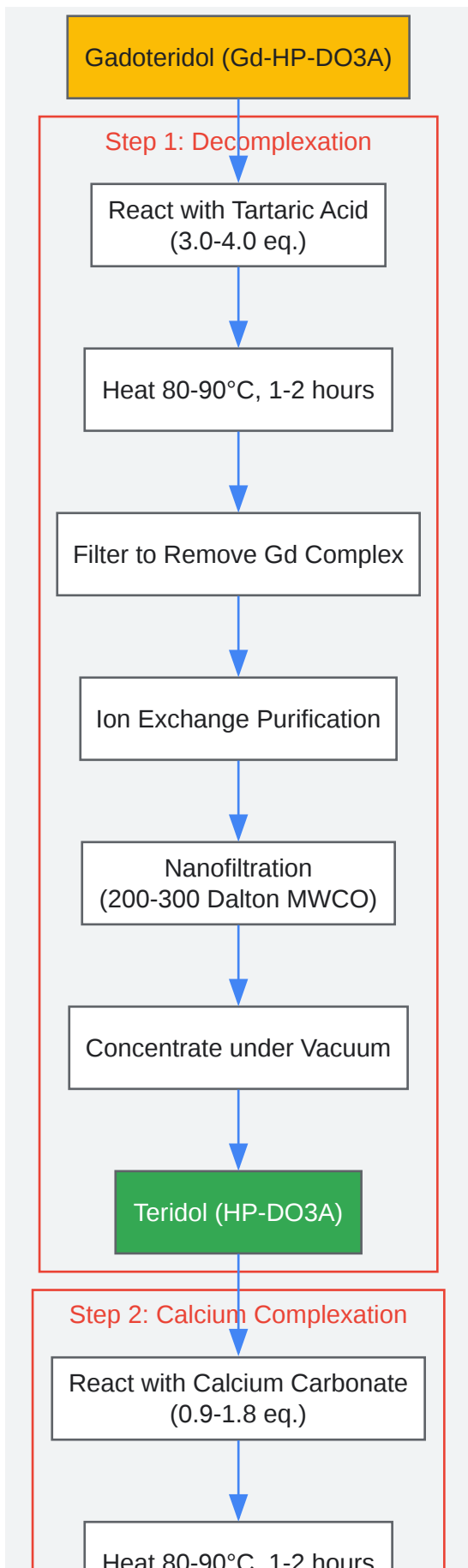
Troubleshooting Guide

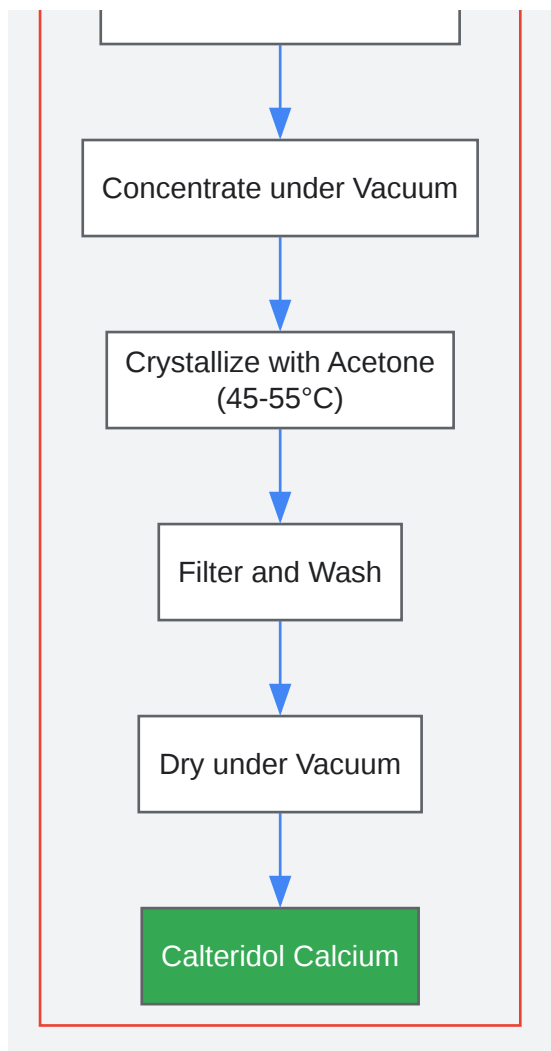
Problem	Possible Cause	Solution
Low teridol yield after decomplexation	Insufficient decomplexing agent	Increase tartaric acid to 4.0 equivalents
Residual gadolinium in teridol	Incomplete ion exchange	Extend resin treatment time or replace resins

Problem	Possible Cause	Solution
Poor calteridol crystallization	Incorrect water:acetone ratio	Optimize ratio (typically 1:2-1:3) and temperature (45-55°C)
Low calteridol purity	Inadequate nanofiltration	Verify nanofilter MWCO (200-300 Dalton) and integrity
Unreacted calcium carbonate	Particle size too large	Use finely powdered CaCO ₃ or increase stirring efficiency

Process Workflow

The following diagram illustrates the complete synthesis pathway from gadoteridol to **calteridol calcium**:





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Safety and Regulatory Considerations

- **Gadolinium Handling:** Although gadoteridol has low acute toxicity ($LD_{50} > 10$ mmol/kg in rats), free gadolinium ions are toxic and must be properly contained during decomplexation [5] [2].
- **Process Safety:** The synthesis uses elevated temperatures (80-90°C) requiring appropriate engineering controls and personal protective equipment.
- **Pharmaceutical Standards:** Final product must comply with appropriate pharmacopeial standards for residual solvents, heavy metals, and microbiological quality.

- **Environmental Considerations:** Gadolinium-containing waste must be properly managed to prevent environmental contamination, as anthropogenic gadolinium has been detected in surface waters [2].

Conclusion

The synthesis of **calteridol calcium** from gadoteridol intermediate represents a **practical and efficient** two-step process that leverages existing contrast agent manufacturing infrastructure. This protocol offers advantages over traditional routes starting from DO3A, including **fewer synthetic steps** and **higher overall yields** [3] [4].

The availability of high-purity **calteridol calcium** is **critical for pharmaceutical safety**, as it serves as an essential component in gadolinium-based contrast agent formulations to prevent the release of free gadolinium ions and mitigate the risk of nephrogenic systemic fibrosis [3] [2].

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